4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole
Description
4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole is a bicyclic compound featuring a 3,7-diazabicyclo[3.3.1]nonane core linked to a sulfonyl group and a 3,5-dimethylisoxazole moiety. The diazabicyclo framework is known for its conformational rigidity, which enhances receptor-binding specificity, while the sulfonyl group may improve solubility and metabolic stability.
Properties
Molecular Formula |
C12H19N3O3S |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
4-(3,7-diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C12H19N3O3S/c1-8-12(9(2)18-14-8)19(16,17)15-6-10-3-11(7-15)5-13-4-10/h10-11,13H,3-7H2,1-2H3 |
InChI Key |
CIVODGXBAIIVHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CC(C2)CNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole typically involves a multi-step process. One common method includes the Mannich cyclocondensation of 1-(3-ethoxypropyl)-4-oxopiperidine with paraformaldehyde and primary amines, followed by Wolff-Kischner reduction . The starting material, 1-(3-ethoxypropyl)-4-oxopiperidine, is synthesized via Dickmann condensation of 3-ethoxypropylamine with ethylacrylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly as a modulator of AMPA receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of AMPA receptors, enhancing the amplitude of receptor currents in a concentration-dependent manner . This modulation is crucial for cognitive functions and memory formation.
Comparison with Similar Compounds
Key Findings :
- Substituent Effects : Alkoxyalkyl groups (e.g., isopropoxypropyl vs. ethoxypropyl) modulate toxicity. LA-1 (isopropoxypropyl) is 1.3× less toxic than LA-2 (ethoxypropyl) .
- Complexation with β-Cyclodextrin : Enhances solubility and reduces toxicity, as seen in LA-3 .
- Structural Flexibility : The target compound’s sulfonyl group may confer distinct electronic or steric effects compared to LA-series cyclopropanmethyl/alkoxyalkyl substituents.
Isoxazole-Containing Derivatives
Isoxazole derivatives, such as 4-arylazo-3,5-diaminoisoxazole (), highlight the role of substituents on bioactivity:
Key Findings :
- Amino vs.
- Synthetic Routes: The target compound’s dimethylisoxazole could be synthesized via nitrile cyclization or Mannich condensation, contrasting with the arylazo-diaminoisoxazole’s hydroxylamine-mediated pathway .
Other Bicyclic Framework Derivatives
Compounds like 1,3,5,7-tetraazabicyclo[3.3.1]nonane () and morpholinedione derivatives provide insights into scaffold diversity:
Key Findings :
- Nitrogen Content : The tetraazabicyclo derivative’s additional nitrogen atoms may improve binding to polar targets but increase synthetic complexity .
- Hybrid Systems : BMY 20661’s fused morpholinedione and furopyridine rings suggest multi-target activity, contrasting with the target compound’s focused diazabicyclo-isoxazole design.
Biological Activity
4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. With a molecular formula of C₁₂H₁₉N₃O₃S and a molecular weight of 285.36 g/mol, this compound features a bicyclic structure that may influence its interaction with biological systems. This article reviews the current understanding of its biological activity, including pharmacological properties, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound's structure includes:
- Bicyclic amine moiety : The 3,7-diazabicyclo[3.3.1]nonane contributes to its unique pharmacological properties.
- Sulfonyl group : This functional group enhances the compound's reactivity and potential interactions with biological targets.
- Isoxazole ring : Known for its presence in various bioactive compounds, this moiety may play a critical role in the compound's mechanism of action.
Biological Activity Overview
Preliminary studies indicate that 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole exhibits significant biological activity, particularly in pharmacological contexts. Its potential interactions with neurotransmission pathways and enzyme inhibition are of particular interest.
Pharmacological Properties
Based on existing literature, the following pharmacological properties have been noted:
- Neurotransmission Modulation : The structural components suggest possible interactions with neurotransmitter systems, which could influence cognitive functions.
- Enzyme Inhibition : The sulfonyl group may facilitate interactions with various enzymes, potentially leading to inhibitory effects that could be exploited therapeutically.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related compounds on tumor cell lines (A549 lung adenocarcinoma and WM115 malignant melanoma). The results indicated that compounds with similar structural features exhibited significant cytotoxicity under hypoxic conditions, suggesting that 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole could also possess similar properties .
Study 2: Interaction Studies
Research involving interaction studies is crucial for elucidating the mechanism of action of this compound. Preliminary findings suggest that it may interact with hypoxia-inducible factors (HIFs), which are critical in cancer biology . These interactions could lead to apoptosis in tumor cells under low oxygen conditions.
Comparative Analysis with Related Compounds
To better understand the unique properties of 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole, a comparison with structurally similar compounds is presented in the table below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,5-Diphenyl-3,7-diazabicyclo[3.3.1]nonan | Bicyclic structure with phenyl groups | Lacks sulfonyl group; different pharmacological properties |
| 4-Methylisoxazole | Isoxazole ring | Simpler structure; primarily used in organic synthesis |
| 2-Aminobenzothiazole | Contains thiazole ring | Different heterocyclic framework; used in medicinal chemistry |
The uniqueness of 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole lies in its combination of bicyclic amine and sulfonamide functionalities alongside an isoxazole moiety .
Conclusion and Future Directions
The compound 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole presents significant potential for further research due to its unique structural characteristics and preliminary evidence of biological activity. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
- In Vivo Studies : Evaluating its efficacy and safety in animal models to explore therapeutic applications.
- Development of Derivatives : Synthesizing analogs to enhance potency and selectivity for specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
